molecular formula C23H28O10S2 B13899988 [6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate CAS No. 32087-60-8

[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B13899988
CAS No.: 32087-60-8
M. Wt: 528.6 g/mol
InChI Key: RWMGKKKBAWACGX-UHFFFAOYSA-N
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Description

1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is a chemical compound with the molecular formula C23H28O10S2 and a molecular weight of 528.59 g/mol . It is a derivative of sorbofuranose, a sugar molecule, and is characterized by the presence of tosyl (p-toluenesulfonyl) groups and an isopropylidene group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose can be synthesized through a multi-step process involving the protection and tosylation of sorbofuranose. The general synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for 1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is primarily related to its role as a synthetic intermediate. The tosyl groups act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The isopropylidene group serves as a protecting group, preventing unwanted reactions at specific hydroxyl sites during multi-step syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 6 positions. This makes it a valuable intermediate in the synthesis of complex molecules, providing versatility in organic synthesis .

Properties

CAS No.

32087-60-8

Molecular Formula

C23H28O10S2

Molecular Weight

528.6 g/mol

IUPAC Name

[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3

InChI Key

RWMGKKKBAWACGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

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